molecular formula C14H16O2 B12085863 tert-Butyl 3-ethynyl-4-methylbenzoate

tert-Butyl 3-ethynyl-4-methylbenzoate

Cat. No.: B12085863
M. Wt: 216.27 g/mol
InChI Key: CFPUIQIANHSGNA-UHFFFAOYSA-N
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Description

tert-Butyl 3-ethynyl-4-methylbenzoate: is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butyl group, an ethynyl group, and a methyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-ethynyl-4-methylbenzoate can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: The compound can be reduced using hydrogenation catalysts to yield saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated benzoates.

    Substitution: Halogenated benzoates, nitrobenzoates.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in organic synthesis for the preparation of more complex molecules.
  • Serves as a building block in the synthesis of pharmaceuticals and agrochemicals.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

Industry:

  • Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl 3-ethynyl-4-methylbenzoate involves its interaction with various molecular targets and pathways. The ethynyl group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    tert-Butyl 4-methylbenzoate: Similar structure but lacks the ethynyl group.

    Methyl 4-tert-butylbenzoate: Similar structure but has a methyl ester instead of a tert-butyl ester.

    tert-Butyl 4-ethynylbenzoate: Similar structure but lacks the methyl group on the benzene ring.

Uniqueness:

Biological Activity

tert-Butyl 3-ethynyl-4-methylbenzoate (CAS Number: 1564261-44-4) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

  • Molecular Formula : C₁₄H₁₆O₂
  • Molecular Weight : 216.27 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily focusing on its potential antimicrobial and anti-inflammatory properties. These activities are crucial for developing new therapeutic agents.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, the compound has been investigated for its ability to inhibit various bacterial strains, suggesting a potential role in treating infections.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been explored. In vitro studies indicate that it may reduce inflammation markers, which could be beneficial in treating inflammatory diseases.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with biological targets involved in inflammation and microbial resistance. The compound may modulate signaling pathways related to inflammatory responses or microbial growth.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound. It was found to decrease the production of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS), suggesting a mechanism that could be harnessed for therapeutic applications.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-615050
TNF-alpha20075

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

tert-butyl 3-ethynyl-4-methylbenzoate

InChI

InChI=1S/C14H16O2/c1-6-11-9-12(8-7-10(11)2)13(15)16-14(3,4)5/h1,7-9H,2-5H3

InChI Key

CFPUIQIANHSGNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)C#C

Origin of Product

United States

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